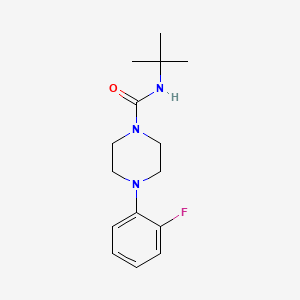

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O/c1-15(2,3)17-14(20)19-10-8-18(9-11-19)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRIAXGQSFOKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-fluoroaniline with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the desired product. The general reaction scheme is as follows:

Step 1: 2-fluoroaniline is reacted with tert-butyl isocyanate.

Step 2: The reaction mixture is heated under reflux conditions.

Step 3: The product, N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is primarily recognized for its role as a building block in the synthesis of various biologically active compounds. It serves as an intermediate in the development of oxazolidinone antimicrobials, which are effective against a range of gram-positive bacteria, including those resistant to other antibiotics. The compound's structure allows for modifications that enhance its antimicrobial properties, making it a valuable asset in antibiotic research .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, exhibit significant antimicrobial activity. These compounds inhibit bacterial protein synthesis by interfering with ribosomal function, which is crucial for the survival of pathogenic bacteria . The synthesis of related compounds has led to the development of new antimicrobial agents that target resistant strains.

Pharmacological Studies

Pharmacological studies have demonstrated the potential of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide in modulating various biological pathways. This compound has been investigated for its effects on neurotransmitter systems, particularly as a potential modulator for serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Neuropharmacology

The piperazine scaffold is known for its versatility in drug design, particularly in neuropharmacology. Compounds based on this structure have been shown to interact with serotonin receptors, providing a pathway for developing new treatments for psychiatric disorders . The specific fluorophenyl substitution may enhance receptor affinity and selectivity.

Synthesis and Derivatives

The synthesis of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide can be achieved through various chemical reactions, including amide bond formation and piperazine ring modifications. The synthetic routes often involve the use of tert-butyl protective groups to stabilize reactive intermediates during the synthesis process .

Case Studies in Synthesis

A notable case study involves the development of oxazolidinone derivatives from piperazine precursors, showcasing the utility of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide as an intermediate. The improved synthetic methods have led to higher yields and purities of the final products, facilitating further pharmacological testing .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been crucial in optimizing the biological activity of compounds derived from N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide. By systematically altering substituents on the piperazine ring or modifying the fluorophenyl group, researchers can identify key structural features that enhance efficacy against specific targets.

Insights from SAR Studies

Research has shown that variations in substituent positions on the phenyl ring can significantly affect binding affinity to target receptors. For instance, modifications that increase lipophilicity or steric bulk around the piperazine ring often correlate with improved biological activity .

Wirkmechanismus

The mechanism of action of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate

- Serine Hydrolase Inhibitor-7

Uniqueness

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for specific research applications.

Biologische Aktivität

N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities. This compound is notable for its interactions with various biological targets, including neurotransmitter receptors and ion channels, which may influence neurotransmission and cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Target Interactions

Piperazine derivatives like N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide are known to interact with several biological targets. The specific targets include:

- Neurotransmitter Receptors : These compounds can act as agonists or antagonists, depending on their structural features.

- Ion Channels : They may modulate ion transport processes, affecting cellular excitability and signaling pathways.

Mode of Action

The exact mode of action for N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide remains largely unexplored. However, similar compounds have been shown to alter neurotransmission and cellular signaling by modifying receptor activity and ion channel conductance.

Pharmacokinetics

Piperazine derivatives generally exhibit good bioavailability due to their ability to cross the blood-brain barrier. This characteristic suggests that N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide may effectively reach central nervous system targets, making it a candidate for neurological applications.

In Vitro Studies

A series of studies have evaluated the biological activity of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide and related compounds:

- Monoamine Oxidase Inhibition : Compounds containing the (2-fluorophenyl) piperazine moiety have demonstrated inhibitory activity against monoamine oxidase (MAO)-A and MAO-B. For instance, derivatives showed IC50 values in the low micromolar range, indicating promising potential as antidepressant agents .

- Cytotoxicity : The cytotoxic effects of related piperazine derivatives were assessed using various cell lines. Some derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .

- Anti-inflammatory Activity : Preliminary studies indicated that certain piperazine derivatives could exhibit anti-inflammatory effects, which may be relevant for treating conditions like arthritis or other inflammatory disorders.

Comparative Analysis

To better understand the uniqueness of N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide | Piperazine ring with tert-butyl and fluorophenyl groups | MAO-B inhibition | TBD |

| tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxamide | Similar piperazine structure with amino substitution | Anticancer activity | TBD |

| 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | Additional naphthyridine moiety | Anti-TB activity | 0.29 |

This table illustrates how structural variations influence biological activities among piperazine derivatives.

Case Study 1: MAO-B Inhibition

In a study evaluating a series of piperazine derivatives for MAO-B inhibition, N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide was included in the screening process. The results indicated that this compound exhibited competitive inhibition against MAO-B with an IC50 value significantly lower than many existing inhibitors, suggesting its potential as a lead compound in developing new antidepressants .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of various piperazine derivatives on cancer cell lines. N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide was found to selectively induce apoptosis in specific cancer types while maintaining viability in non-cancerous cells, indicating its therapeutic potential in oncology .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-tert-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide?

The synthesis typically involves coupling 2-fluoroaniline with N-tert-butylpiperazine using carbodiimide-based coupling agents (e.g., DCC or EDC) under controlled conditions. Reaction optimization includes temperature modulation (0–25°C) and inert atmospheres to minimize side reactions. Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Industrial adaptations may use continuous flow reactors for scalability .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine ring substitution pattern and fluorophenyl group orientation. Infrared (IR) spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 334.18). Purity assessment requires HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. How can researchers screen for initial biological activity?

Use in vitro assays targeting receptors implicated in neurological disorders (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors). Radioligand binding assays (e.g., [³H]spiperone for D2/D3) at concentrations of 1–100 µM can determine IC₅₀ values. Parallel cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells ensures selectivity indices >10 .

Advanced Research Questions

Q. How can structural modifications resolve discrepancies in receptor selectivity data?

Contradictory binding affinities (e.g., D3 vs. D2 receptor selectivity) may arise from linker flexibility or fluorophenyl orientation. Computational docking (AutoDock Vina) and molecular dynamics simulations can model interactions with extracellular loops (e.g., D3R E2 loop). Mutagenesis studies (e.g., substituting E2 loop residues like Ser196) validate binding hypotheses .

Q. What experimental strategies optimize yield in multi-step syntheses?

For intermediates like tert-butyl-protected precursors, employ kinetic control (low-temperature nucleophilic substitutions) and Boc-group stabilization. Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane). Scalable steps (e.g., Buchwald-Hartwig amination) require Pd(OAc)₂/Xantphos catalysts for C–N coupling efficiency .

Q. How do substituent variations impact antiproliferative activity in cancer models?

Replace the tert-butyl group with cyclopropyl or methylsulfonyl moieties to assess steric/electronic effects. Test derivatives against HCT116 (colon) and MCF7 (breast) cancer lines using flow cytometry (cell cycle arrest at G0/G1) and Western blotting (p21/p53 upregulation). Compare EC₅₀ values with parent compound .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability?

Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols:

- Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration.

- Monitor parent compound depletion via LC-MS/MS over 60 min.

- Calculate intrinsic clearance (Clᵢₙₜ) and compare with positive controls (e.g., verapamil) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | EDC, 1.2 equiv | |

| Reaction Temperature | 0–5°C (initial), 25°C (final) | |

| Purification Method | Silica chromatography (EtOAc/hexane 3:7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.